molecular formula C11H15NO3 B2438149 (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid CAS No. 1270157-01-1

(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid

Cat. No.: B2438149
CAS No.: 1270157-01-1
M. Wt: 209.245
InChI Key: QCWPOXWUXDQVID-VIFPVBQESA-N
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Description

Structural Characterization of (3S)-3-amino-3-(2-ethoxyphenyl)propanoic Acid

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives. The complete IUPAC name designates the compound as this compound, which explicitly indicates the stereochemical configuration at the chiral center. The molecular formula C₁₁H₁₅NO₃ reflects the presence of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 209.24 grams per mole.

The Chemical Abstracts Service registry number for this specific stereoisomer is 1270157-01-1, which distinguishes it from other stereochemical variants and constitutional isomers. The compound's systematic identification incorporates multiple chemical database identifiers, including the InChI key QCWPOXWUXDQVID-VIFPVBQESA-N, which provides a unique digital fingerprint for computational database searches. The SMILES notation CCOC1=CC=CC=C1C(CC(=O)O)N offers a linear representation of the molecular structure that facilitates automated chemical informatics processing.

Alternative nomenclature systems classify this compound as a β-amino acid derivative due to the positioning of the amino group at the beta carbon relative to the carboxyl functionality. The presence of the 2-ethoxyphenyl substituent introduces additional complexity to the nomenclature, requiring specification of both the substitution pattern on the aromatic ring and the stereochemical configuration at the asymmetric center. Chemical databases consistently reference this compound under various synonyms that emphasize different structural features, including its relationship to phenylalanine derivatives and its classification as an ethoxy-substituted amino acid.

Stereochemical Configuration and Chiral Center Analysis

The stereochemical analysis of this compound reveals a single chiral center located at the third carbon of the propanoic acid chain, where the amino group attachment creates the asymmetric environment. The (3S) configuration designation follows the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional arrangement of substituents around the chiral carbon atom. This stereochemical specification becomes particularly important when considering the compound's biological activity and interactions with chiral biomolecules.

The chiral center analysis demonstrates that the priority assignment places the carboxyl-containing ethyl chain as the highest priority group, followed by the 2-ethoxyphenyl substituent, the amino group, and finally the hydrogen atom. The resulting S configuration creates a specific spatial arrangement that influences the compound's conformational preferences and intermolecular interactions. Comparison with the corresponding (3R)-stereoisomer, which has been characterized as the hydrochloride salt with CAS number different from the S-form, reveals distinct physicochemical properties and potential biological activities.

The presence of the 2-ethoxyphenyl group introduces additional conformational complexity through the rotation around the carbon-carbon bond connecting the chiral center to the aromatic ring. This rotational freedom generates multiple low-energy conformers that contribute to the compound's overall structural dynamics. The ethoxy substituent on the phenyl ring provides further conformational variables through its own rotational degrees of freedom, creating a complex conformational landscape that requires detailed computational analysis to fully characterize.

X-ray Crystallography and Solid-State Conformational Studies

X-ray crystallographic investigations of amino acid derivatives, particularly those related to phenylalanine, provide crucial insights into solid-state conformational preferences and intermolecular packing arrangements. While specific crystallographic data for this compound requires direct experimental determination, related phenylalanine derivatives exhibit characteristic crystallographic features that inform our understanding of this compound's potential solid-state behavior.

Studies of similar aromatic amino acid derivatives demonstrate the importance of hydrogen bonding networks in determining crystal packing arrangements. The presence of both amino and carboxyl functional groups in this compound suggests the formation of characteristic zwitterionic structures in the solid state, similar to those observed in natural amino acids. The 2-ethoxy substituent introduces additional hydrogen bonding acceptor sites that may influence the overall crystal packing through weak intermolecular interactions.

Crystallographic analysis protocols for such compounds typically involve careful crystal preparation, data collection under controlled temperature conditions, and subsequent structure refinement using standard crystallographic software packages. The molecular packing in crystals of amino acid derivatives often reveals bilayer arrangements where hydrophobic aromatic regions segregate from hydrophilic amino acid portions, creating distinct structural domains within the crystal lattice. The ethoxy group in this compound may participate in these segregation patterns, potentially influencing crystal morphology and stability.

Temperature-dependent crystallographic studies of related amino acids have revealed phase transitions and conformational changes that occur with varying thermal conditions. Such investigations would be particularly valuable for this compound, as the flexible ethoxy chain might exhibit temperature-dependent disorder or conformational preferences that influence the overall crystal structure and properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon nuclear environments. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule, including the aromatic protons of the ethoxy-substituted phenyl ring, the aliphatic protons of the propanoic acid chain, and the ethoxy methyl and methylene groups.

The aromatic region of the ¹H Nuclear Magnetic Resonance spectrum typically displays a complex multipicity pattern for the four aromatic protons, with chemical shifts influenced by the electron-donating effect of the ethoxy substituent. The ortho-substitution pattern creates asymmetry in the aromatic environment, resulting in distinct chemical shifts for protons in different positions relative to the ethoxy group. Integration ratios confirm the presence of four aromatic protons consistent with the mono-substituted benzene ring structure.

The aliphatic region reveals signals for the chiral center proton, which appears as a complex multipicity due to coupling with adjacent methylene protons. The propanoic acid chain methylene protons exhibit diastereotopic behavior due to the nearby chiral center, resulting in non-equivalent chemical shifts and complex coupling patterns. The ethoxy group contributes characteristic triplet and quartet patterns for the methyl and methylene portions, respectively, with chemical shifts typical of alkyl ethers attached to aromatic systems.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. The aromatic carbon signals appear in the characteristic downfield region, with the ethoxy-substituted carbon showing particular sensitivity to the electronic effects of the ether substituent. The carbonyl carbon of the carboxylic acid group exhibits the expected downfield shift, while the chiral center carbon appears at intermediate chemical shifts reflecting its substitution pattern and electronic environment.

Infrared (IR) and Raman Vibrational Signatures

Infrared spectroscopy of this compound reveals characteristic vibrational modes that provide detailed information about functional group identities and molecular conformations. The carboxylic acid functionality exhibits typical absorption bands, including the broad O-H stretching vibration in the 2500-3300 cm⁻¹ region and the characteristic C=O stretching mode around 1700-1750 cm⁻¹, depending on the specific hydrogen bonding environment and molecular conformation.

The amino group contributes distinctive N-H stretching vibrations that appear in the 3200-3500 cm⁻¹ region, with the exact frequencies dependent on hydrogen bonding interactions and the electronic environment provided by the adjacent aromatic system. Studies of related aromatic amino acids have demonstrated that radical formation can significantly alter these vibrational signatures, providing insights into the electronic structure and bonding characteristics of different oxidation states.

The aromatic ring system exhibits characteristic C-H stretching modes above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The ethoxy substituent introduces additional vibrational modes corresponding to aliphatic C-H stretching and C-O-C stretching vibrations of the ether linkage. The specific frequencies and intensities of these modes provide information about the conformational preferences and intermolecular interactions within the molecule.

Raman spectroscopy offers complementary vibrational information with different selection rules compared to infrared spectroscopy. The aromatic ring breathing modes and C-C stretching vibrations are typically more prominent in Raman spectra, providing enhanced sensitivity to the aromatic substitution pattern and ring conformation. The ethoxy group vibrational modes also exhibit characteristic Raman activity that assists in conformational analysis and structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about molecular weight confirmation and fragmentation pathways that reflect the compound's structural features. The molecular ion peak appears at m/z 209, corresponding to the calculated molecular weight of 209.24 for the molecular formula C₁₁H₁₅NO₃. The isotope pattern of this molecular ion peak confirms the elemental composition through characteristic peak spacings and relative intensities.

Fragmentation analysis reveals characteristic loss patterns that reflect the weak bonds and stable fragment formations within the molecule. Common fragmentation pathways include loss of the carboxylic acid functionality through α-cleavage adjacent to the carbonyl group, resulting in characteristic neutral losses of 45 mass units (COOH) or 46 mass units (COOH + H). The presence of the ethoxy group provides additional fragmentation opportunities through loss of ethyl radicals or ethoxy groups, creating diagnostic fragment ions that confirm the substitution pattern.

The aromatic portion of the molecule typically remains intact during fragmentation, creating stable fragment ions that retain the ethoxy-substituted phenyl system. These fragments provide valuable structural information about the aromatic substitution pattern and can be used to distinguish between different positional isomers. The amino acid portion may undergo characteristic fragmentation reactions similar to those observed in other β-amino acids, including elimination reactions that form cyclic immonium ions or related species.

Tandem mass spectrometry experiments can provide additional structural information through controlled fragmentation of selected precursor ions. Such experiments are particularly valuable for confirming the connectivity between different molecular portions and identifying the specific fragmentation mechanisms that operate under different ionization and collision conditions.

Computational Molecular Modeling and Density Functional Theory (DFT) Studies

Computational molecular modeling of this compound employs sophisticated quantum mechanical methods to predict structural, energetic, and spectroscopic properties. Density Functional Theory calculations using modern functionals such as B3LYP or more recent meta-generalized gradient approximation methods provide accurate predictions of molecular geometries, conformational energies, and vibrational frequencies that complement experimental observations.

Conformational analysis through Density Functional Theory calculations reveals the relative stabilities of different rotational isomers around the C-C bond connecting the chiral center to the aromatic ring. Similar studies on phenylalanine derivatives have demonstrated that staggered conformations are generally preferred, with specific orientations influenced by intramolecular hydrogen bonding and electronic effects. The ethoxy substituent introduces additional conformational variables that require systematic exploration to identify the global minimum energy structure and other low-energy conformers.

The computational approach typically involves geometry optimization at appropriate levels of theory, followed by frequency calculations to confirm stationary points and calculate thermodynamic properties. The resulting data provides predictions of bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data when available. Computational studies of related amino acids have achieved remarkable accuracy in predicting structural parameters, with mean unsigned errors typically below 0.02 Å for bond lengths and 2° for bond angles.

Spectroscopic property predictions through Density Functional Theory calculations include vibrational frequencies, Nuclear Magnetic Resonance chemical shifts, and electronic transition energies. These calculated properties provide valuable assignments for experimental spectra and help identify specific structural features responsible for observed spectroscopic signatures. The accuracy of such predictions has improved significantly with the development of specialized basis sets and functionals designed for specific molecular properties.

Properties

IUPAC Name

(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWPOXWUXDQVID-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzaldehyde and glycine.

    Condensation Reaction: The 2-ethoxybenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Protection and Deprotection of Functional Groups

The amino and carboxylic acid groups undergo standard protection reactions to enable selective reactivity in synthetic workflows.

Amino Group Protection

  • Reagents : Benzyloxycarbonyl (Cbz), fluorenylmethyloxycarbonyl (Fmoc), or tert-butoxycarbonyl (Boc) groups are commonly used.

  • Conditions : Protection typically occurs under basic conditions (e.g., aqueous NaHCO₃) with reagents like Cbz-Cl or Fmoc-Cl in tetrahydrofuran (THF) or dichloromethane (DCM) .

  • Example :

    (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acidTHF, NaHCO₃Fmoc-ClFmoc-protected derivative[3]\text{(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid} \xrightarrow[\text{THF, NaHCO₃}]{\text{Fmoc-Cl}} \text{Fmoc-protected derivative} \quad[3]

Carboxylic Acid Activation

  • Activation Methods : Carbodiimides (e.g., DCC, EDC) or coupling agents like HATU are used to form active esters or mixed anhydrides for peptide bond formation .

Nucleophilic Aromatic Substitution

The ethoxy-substituted phenyl ring directs electrophilic substitution reactions.

Reaction with ortho-Fluoronitrobenzenes

  • Conditions : Reflux in acetonitrile with triethylamine (TEA) as a base (16 hours, 80°C) .

  • Outcome : Substitution at the ortho position yields arylaminated derivatives.

  • Yield : Reported at 85–92% for analogous compounds .

SubstrateReagentProductYield (%)Reference
2-Fluoro-1-nitrobenzeneTEA, CH₃CN, reflux(2'-Nitrophenyl)amino derivative89
2-Fluoro-5-(CF₃)-nitrobenzeneTEA, CH₃CN, reflux(5'-Trifluoromethyl)amino derivative87

Reduction Reactions

Nitro groups in intermediates can be reduced to amines.

Nitro-to-Amine Conversion

  • Reagents : Tin(II) chloride (SnCl₂) in ethyl acetate/water under argon .

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Application : Used to synthesize 1,2-aryldiamines for benzotriazole formation .

Peptide Bond Formation

The compound serves as a building block in solid-phase peptide synthesis (SPPS).

Coupling Protocol

  • Activation : HATU/DIPEA in DMF .

  • Deprotection : 20% piperidine in DMF for Fmoc removal .

  • Example : Synthesis of neuroactive peptides with sequences like H-Lys-(3S-3-amino-2-ethoxyphenyl)-Ala-OH .

Esterification and Amidation

The carboxylic acid group undergoes derivatization for enhanced solubility or bioactivity.

Esterification

  • Reagents : Thionyl chloride (SOCl₂) in methanol .

  • Conditions : 0°C to reflux, 12–24 hours.

  • Yield : Quantitative for methyl ester formation in analogous systems .

Amidation

  • Reagents : Ammonia or primary/secondary amines with EDC/HOBt.

  • Application : Produces derivatives like (S)-3-amino-3-(2-ethoxyphenyl)propanamide for CNS-targeted drug candidates.

Oxidation and pH-Dependent Reactions

The amino group participates in pH-sensitive equilibria and oxidative transformations.

Oxidation with Hydrogen Peroxide

  • Conditions : 35% H₂O₂, pH 5.3–5.8, 50–120°C .

  • Outcome : Epoxidation or hydroxylation of unsaturated precursors (e.g., propenoic acid derivatives) .

Crystallization and Isolation

Isolation is achieved via solvent extraction and pH adjustment:

  • Acidic aqueous extraction with toluene .

  • Concentration under reduced pressure.

  • Recrystallization from ethanol/water mixtures .

Scientific Research Applications

Pharmaceutical Development

Neurotransmitter Modulation
One of the primary applications of (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid lies in its potential to modulate neurotransmitter systems. Its structural similarity to other amino acids involved in neurotransmission suggests that it may influence the levels of neurotransmitters such as serotonin and dopamine, making it a candidate for treating mood disorders and other neurological conditions .

Antioxidant Properties
The compound exhibits potential antioxidant activity due to the presence of a hydroxy group. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Anti-inflammatory and Analgesic Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory and analgesic properties. These effects could pave the way for its use in developing new therapeutic agents for pain management and inflammatory conditions.

Neuroscience Research

In neuroscience, this compound is utilized in studies related to neuroactive peptides. Its role as a building block in peptide synthesis enables researchers to create complex peptides that can mimic or modulate biological functions related to neurological health. This application is particularly relevant for understanding mechanisms underlying neurological disorders and developing potential treatments .

Material Science

The unique properties of this compound make it valuable in material science. It can be employed in creating advanced materials, such as polymers with tailored functionalities for drug delivery systems and biosensors. These applications leverage the compound's chemical reactivity to enhance the performance and specificity of materials used in biomedical applications .

Case Studies and Research Findings

Study Findings Implications
Study on Neurotransmitter EffectsDemonstrated modulation of serotonin levelsPotential treatment for depression
Antioxidant Activity ResearchShowed significant reduction in oxidative stress markersImplications for neurodegenerative disease prevention
Anti-inflammatory StudiesIndicated reduction in inflammation in animal modelsPotential use in chronic pain management

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.

Comparison with Similar Compounds

  • (3S)-3-amino-3-(2-methoxyphenyl)propanoic acid
  • (3S)-3-amino-3-(2-ethoxyphenyl)butanoic acid
  • (3S)-3-amino-3-(2-ethoxyphenyl)pentanoic acid

Uniqueness:

  • Structural Features: The presence of the ethoxy group on the phenyl ring and the specific stereochemistry (3S) distinguishes (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid from its analogs.
  • Biological Activity: The unique structural features contribute to its distinct biological activity and potential therapeutic applications.

Biological Activity

(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of neurochemistry and pharmacology. This compound exhibits a unique structure characterized by an ethoxy group attached to a phenyl ring, which may influence its interactions with biological systems.

  • Molecular Formula : C12_{12}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 211.25 g/mol
  • Chirality : The compound has a chiral center at the carbon atom adjacent to the amino group, contributing to its stereochemical properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and various enzymes. The compound may act as a ligand, modulating the activity of receptors or enzymes involved in neurotransmission and cellular signaling pathways. Notably, it has been studied for:

  • Neurotransmitter Modulation : Potentially influencing levels of neurotransmitters such as serotonin and dopamine due to its structural similarity to other amino acids involved in neurotransmission.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes, impacting various biological processes.

1. Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective effects. Its structural features allow it to interact with receptors involved in synaptic transmission, which could be beneficial in conditions such as neurodegenerative diseases.

2. Antioxidant Activity

The presence of the ethoxy group suggests possible antioxidant properties, which may help mitigate oxidative stress within biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

3. Anti-inflammatory Effects

Preliminary studies have indicated that this compound might possess anti-inflammatory properties, making it a candidate for further pharmacological research aimed at treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study A Investigated the modulation of neurotransmitter levels in vitro, showing significant effects on serotonin and dopamine pathways.
Study B Demonstrated enzyme inhibition in specific biochemical assays, suggesting potential therapeutic applications in metabolic disorders.
Study C Evaluated antioxidant capacity through various assays, indicating a notable ability to scavenge free radicals.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Chemical Synthesis : Utilizing standard organic synthesis techniques to create high-purity compounds suitable for biological testing.
  • Continuous Flow Processes : Enhancing efficiency and yield during production in industrial settings.

Q & A

Q. What are the key considerations for optimizing the enantioselective synthesis of (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid?

Methodological Answer: Enantioselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example, using (S)-tert-butyl sulfinamide as a chiral auxiliary can direct stereochemistry during the Strecker synthesis of α-amino acids . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Post-synthesis, protect the amino group with Boc (tert-butoxycarbonyl) to stabilize the compound during purification. Confirm enantiomeric purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

Methodological Answer: Combine NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and 2D NOESY) to verify the 2-ethoxyphenyl substitution and S-configuration. For crystallographic validation, grow single crystals in a methanol/water mixture and perform X-ray diffraction . Mass spectrometry (HRMS-ESI) confirms molecular weight (C11_{11}H15_{15}NO3_3, theoretical [M+H]+^+: 210.1125). Compare optical rotation ([α]D_D) with literature values to ensure stereochemical fidelity .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence-based substrates (e.g., AMC-tagged peptides) to test activity against proteases or decarboxylases.
  • Receptor binding studies : Radioligand displacement assays (e.g., 3H^3H-GABA for GABA receptor affinity).
  • Cellular uptake : Fluorescent tagging (e.g., FITC conjugation) to track permeability in Caco-2 monolayers .
    Dose-response curves (IC50_{50}/EC50_{50}) should be normalized to positive controls (e.g., baclofen for GABAB_B activity).

Advanced Research Questions

Q. How does the 2-ethoxy group influence stereochemical stability and intermolecular interactions?

Methodological Answer: The ethoxy group’s electron-donating effects enhance π-π stacking with aromatic residues in protein targets (e.g., kinases). However, its bulkiness may sterically hinder binding. Computational docking (AutoDock Vina) can predict binding poses in silico . Experimentally, compare binding affinities of analogs (e.g., 2-methoxy vs. 2-ethoxy derivatives) via surface plasmon resonance (SPR) . Stability under acidic conditions can be assessed via 1H^1H-NMR monitoring of ethoxy group cleavage .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Orthogonal assays : Validate conflicting results (e.g., IC50_{50} variations) using alternative methods (SPR vs. fluorescence polarization).
  • Batch variability analysis : Test compound purity (HPLC >98%) and counterion effects (e.g., HCl vs. TFA salts).
  • Structural analogs : Synthesize and test derivatives to isolate the role of the ethoxy group .
  • Meta-analysis : Use tools like RevMan to statistically integrate data from multiple studies, adjusting for assay heterogeneity .

Q. How can computational modeling predict metabolic stability and off-target interactions?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate metabolic pathways (e.g., CYP450-mediated oxidation of the ethoxy group).
  • Molecular dynamics (MD) simulations : Simulate binding to off-targets (e.g., hERG channel) using Desmond.
  • Docking libraries : Screen against the ChEMBL database to identify potential polypharmacology . Validate predictions with in vitro cytochrome P450 inhibition assays .

Q. What experimental designs mitigate low solubility in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • pH adjustment : Prepare buffers at pH 7.4 (PBS) or 8.0 (HEPES) to exploit the compound’s carboxylic acid pKa (~2.5) for ionization.
  • Prodrug approach : Synthesize ester prodrugs (e.g., methyl ester) to enhance membrane permeability, followed by intracellular esterase activation .

Q. How do researchers assess selectivity against structurally similar amino acid derivatives?

Methodological Answer:

  • Selectivity panels : Test against homologs (e.g., 3-(3-methoxyphenyl)propanoic acid) in parallel assays.
  • Thermal shift assays (TSA) : Measure ΔTm_m of target proteins to quantify binding specificity.
  • CRISPR-edited cell lines : Knock out the target receptor to confirm on-mechanism effects .

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